Tert-butyl 3-hydroxyazocane-1-carboxylate
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Overview
Description
Tert-butyl 3-hydroxyazocane-1-carboxylate is an organic compound that belongs to the class of azocanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl ester group and a hydroxyl group attached to the azocane ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxyazocane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with a suitable reagent to form the azocane ring. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxyazocane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the tert-butyl ester group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
Tert-butyl 3-hydroxyazocane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxyazocane-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The hydroxyl group and tert-butyl ester group play key roles in its reactivity and interactions. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-hydroxyazetidine-1-carboxylate: A structurally similar compound with a four-membered azetidine ring instead of the seven-membered azocane ring.
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Another similar compound with a hydroxymethyl group attached to the azetidine ring.
Uniqueness
Tert-butyl 3-hydroxyazocane-1-carboxylate is unique due to its seven-membered azocane ring, which imparts different chemical and physical properties compared to its smaller-ring counterparts. This structural difference can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-hydroxyazocane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-6-4-5-7-10(14)9-13/h10,14H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOQXDSGRSCNHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC(C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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